molecular formula C19H21FN2O B8443811 1-(4-Benzylpiperazin-1-yl)-2-(3-fluorophenyl)ethanone

1-(4-Benzylpiperazin-1-yl)-2-(3-fluorophenyl)ethanone

Cat. No. B8443811
M. Wt: 312.4 g/mol
InChI Key: HMQHPDLVBPNBEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Benzylpiperazin-1-yl)-2-(3-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C19H21FN2O and its molecular weight is 312.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Benzylpiperazin-1-yl)-2-(3-fluorophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Benzylpiperazin-1-yl)-2-(3-fluorophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-Benzylpiperazin-1-yl)-2-(3-fluorophenyl)ethanone

Molecular Formula

C19H21FN2O

Molecular Weight

312.4 g/mol

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-(3-fluorophenyl)ethanone

InChI

InChI=1S/C19H21FN2O/c20-18-8-4-7-17(13-18)14-19(23)22-11-9-21(10-12-22)15-16-5-2-1-3-6-16/h1-8,13H,9-12,14-15H2

InChI Key

HMQHPDLVBPNBEC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CC3=CC(=CC=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Benzylpiperazine (8g, 45.4 mmol), 3-fluorophenyl acetic acid (7.7 g, 50 mmol), triethylamine (7 ml, 50.6 mmol) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (9.6 g, 50 mmol) were stirred together in dry dichloromethane (150 ml) for 24 hours. The volatiles were evaporated then the residue was partitioned between ethyl acetate (200 ml) and saturated aqueous sodium hydrogen carbonate. The organic layer was separated, washed with brine, dried then evaporated. The residue was purified by column chromatography on silica using 2% methanol in dichloromethane→10% methanol in dichloromethane. The title compound was obtained as a yellow oil (11.1 g, 77%). δ (250 MHz, CDCl3) 2.28 (2H, t, J=5 Hz), 2.42 (2H, t, J=5 Hz), 3.43 (2H, t, J=5 Hz), 3.44 (2H, s), 3.65 (2H, t, J=5 Hz), 3.71 (2H, s), 6.90-7.37 (9H, m).
Quantity
45.4 mmol
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Yield
77%

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